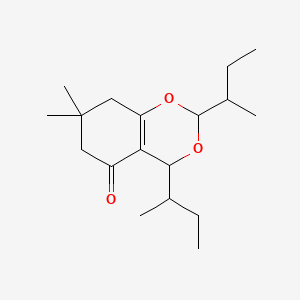![molecular formula C11H15O3PS B14412307 2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one CAS No. 85480-09-7](/img/structure/B14412307.png)
2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is a complex organic compound characterized by its unique structure, which includes a benzodioxaphosphinin ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one typically involves the reaction of a benzodioxaphosphinin precursor with 2-methylpropyl thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediates and the final coupling reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.
科学研究应用
2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride
- Thiazole derivatives
Uniqueness
2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is unique due to its benzodioxaphosphinin ring system, which is not commonly found in other similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
85480-09-7 |
|---|---|
分子式 |
C11H15O3PS |
分子量 |
258.28 g/mol |
IUPAC 名称 |
2-(2-methylpropylsulfanyl)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C11H15O3PS/c1-9(2)8-16-15(12)13-7-10-5-3-4-6-11(10)14-15/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
NSMBMLGXVJGOKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSP1(=O)OCC2=CC=CC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


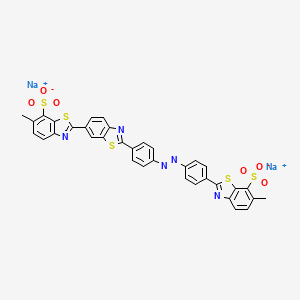
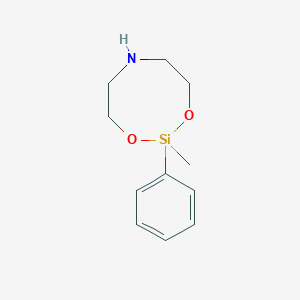

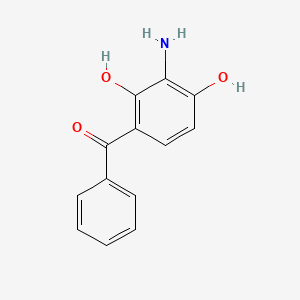
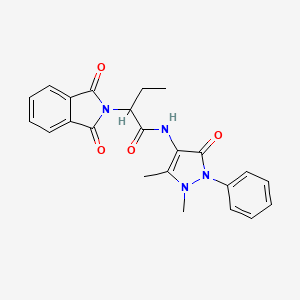
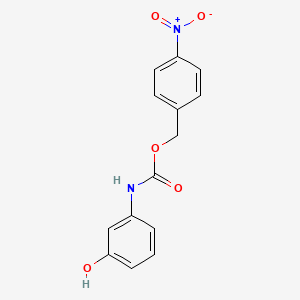
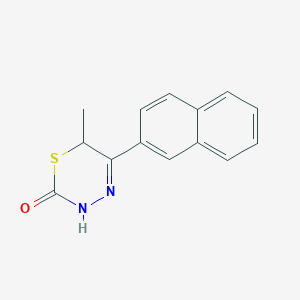
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
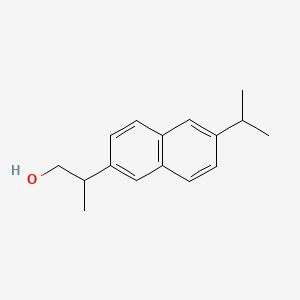
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
